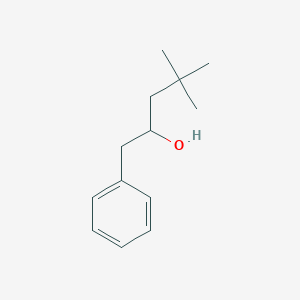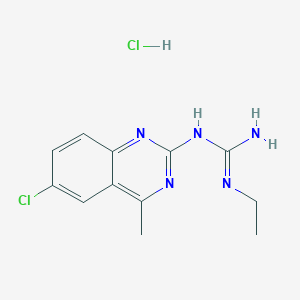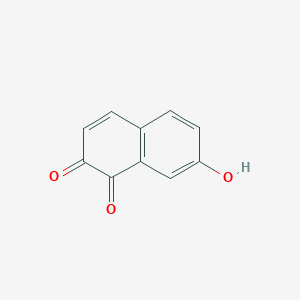
7-Hydroxynaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxynaphthalene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of 2-hydroxy-1,4-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of henna leaves, followed by purification processes. The leaves are dried, powdered, and subjected to solvent extraction to isolate the compound. The extracted material is then purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions: 7-Hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions yield hydroquinone derivatives.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino and thio derivatives of naphthoquinone.
科学研究应用
7-Hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including xanthenes, phenazines, and quinoxalines.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a therapeutic agent.
Industry: It is used as a dye in textiles and as a molecular probe in biochemical research.
作用机制
The mechanism of action of 7-Hydroxynaphthalene-1,2-dione involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, contributing to its anticancer properties. Additionally, the compound can inhibit specific enzymes and signaling pathways, further elucidating its biological effects.
相似化合物的比较
2-Hydroxynaphthalene-1,4-dione (Lawsone): Similar in structure but differs in the position of the hydroxyl group.
1,4-Naphthoquinone: Lacks the hydroxyl group, leading to different chemical properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Another hydroxylated naphthoquinone with distinct biological activities.
Uniqueness: 7-Hydroxynaphthalene-1,2-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its natural occurrence in henna and its historical use as a dye further distinguish it from other naphthoquinones.
属性
CAS 编号 |
607-09-0 |
|---|---|
分子式 |
C10H6O3 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
7-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O3/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1-5,11H |
InChI 键 |
RFQKUQIIZPRDKD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=O)C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)

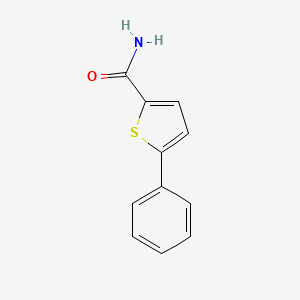
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

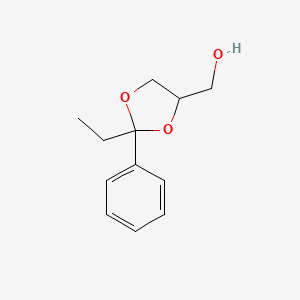
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)

![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)


